Lipophilicity and Molecular Weight Differentiation vs. 3‑Chloro‑5‑fluoropyridine
The target compound exhibits a computed XLogP3 of 3.1, which is 1.1 logP units higher than that of 3‑chloro‑5‑fluoropyridine (XLogP3 2.0), and a molecular weight of 247.72 g/mol versus 131.53 g/mol [1][2]. The increase in lipophilicity arises from the thian‑4‑yloxy ether substituent, which adds both carbon count and sulfur‑containing hydrophobic surface area. In drug discovery, this 1.1‑unit logP increment is expected to enhance passive membrane permeability while the higher molecular weight may influence target binding kinetics and distribution volume [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 3.1; MW = 247.72 g/mol |
| Comparator Or Baseline | 3-Chloro-5-fluoropyridine: XLogP3 = 2.0; MW = 131.53 g/mol |
| Quantified Difference | Δ XLogP3 = +1.1; Δ MW = +116.19 g/mol |
| Conditions | Data from PubChem computed XLogP3 (algorithm v3.0) and standard molecular weight |
Why This Matters
The distinct lipophilicity and molecular weight profile means that this compound will distribute differently in biological membranes than the unadorned pyridine core, making it irreplaceable when optimizing lead compounds for CNS penetration or intracellular target engagement.
- [1] PubChem. 5-Chloro-3-fluoro-2-(thian-4-yloxy)pyridine. CID 126954183. https://pubchem.ncbi.nlm.nih.gov/compound/2198367-88-1 View Source
- [2] PubChem. 3-Chloro-5-fluoropyridine. CID 12031536. https://pubchem.ncbi.nlm.nih.gov/compound/514797-99-0 View Source
